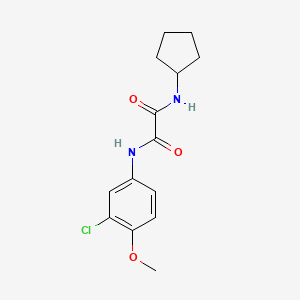
N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is similar to the one you mentioned. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 . Another similar compound is “3-CHLORO-4-METHOXYPHENYL ISOCYANATE” with a molecular formula of C8H6ClNO2 .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide” are not available, a study on the synthesis and characterization of (3-chloro 4-methoxyphenyl) dithiocarbamate was found . The reagent was prepared and diagnosed using several techniques such as NMR, FT-IR, CHNS, Mass .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are known to react exothermically with many classes of compounds, releasing toxic gases .Physical And Chemical Properties Analysis
“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” has a molecular weight of 184.620 . “3-CHLORO-4-METHOXYPHENYL ISOCYANATE” has a molecular formula of C8H6ClNO2 and an average mass of 183.592 Da .科学的研究の応用
Photophysical and Optoelectronic Properties
A study by Slodek et al. (2021) on a set of N-octylphenothiazine malononitriles showcases the relevance of similar structures to N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide in the field of photophysical and optoelectronic properties. These compounds, characterized by various substituents connected via an acetylene linker, displayed high thermal stability and showed potential in optoelectronic applications due to their photophysical properties, including intramolecular charge transfer absorption and emission bands. The study also highlighted the impact of substituents on the optical and electrochemical properties, underlining the significance of chemical modifications in developing novel materials for optoelectronic devices (Slodek et al., 2021).
Antimicrobial Activity
Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural features with N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide, has demonstrated potential antimicrobial activity. Özer et al. (2009) synthesized a series of these derivatives and explored their antimicrobial properties, suggesting the utility of such compounds in developing new antimicrobial agents. The study's findings contribute to the understanding of how structural variations can influence biological activity, offering a pathway for the creation of novel compounds with enhanced efficacy against microbial pathogens (Özer et al., 2009).
Drug Discovery and Molecular Interaction
The structure and function of N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide-like compounds are of interest in the realm of drug discovery, particularly concerning receptor-ligand interactions. For example, CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, demonstrates the importance of specific molecular interactions in therapeutic applications. Studies like those conducted by Snider et al. (1991) provide insights into the mechanisms of action of potential therapeutic agents and their specificity towards target receptors, contributing to the advancement of pharmacological research and the development of new treatments (Snider et al., 1991).
Safety and Hazards
特性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-12-7-6-10(8-11(12)15)17-14(19)13(18)16-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCZBNKFQLZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)
![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)
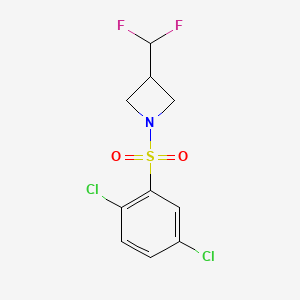
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)
![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)
![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)
methanone](/img/structure/B2881834.png)
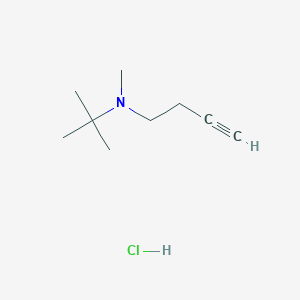
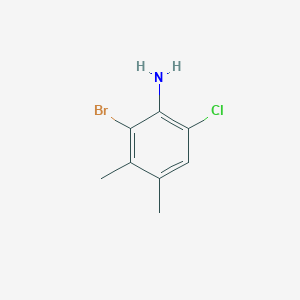
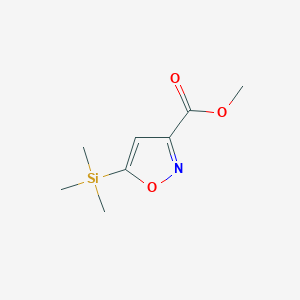
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)